molecular formula C19H17NO2S2 B2580246 (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1149338-09-9

(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2580246
CAS No.: 1149338-09-9
M. Wt: 355.47
InChI Key: LMCYGAJCNJLBEB-ATVHPVEESA-N
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Description

The compound (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfanylidene (C=S) group at position 2 and a benzylidene substituent at position 3. Its structure features a cyclopentyl group at position 3 and a 5-phenylfuran-2-yl substituent on the benzylidene moiety. Rhodanine derivatives are known for diverse biological activities, including antifungal, antiviral (e.g., HCV-RNA polymerase inhibition), and anticancer properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

IUPAC Name

(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c21-18-17(24-19(23)20(18)14-8-4-5-9-14)12-15-10-11-16(22-15)13-6-2-1-3-7-13/h1-3,6-7,10-12,14H,4-5,8-9H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCYGAJCNJLBEB-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a phenylfuran aldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Additions at the Exocyclic Double Bond

The conjugated system between C5 of the thiazolidinone and the furan-methylidene group undergoes regioselective nucleophilic attacks.

Reaction TypeConditionsProductYieldRef.
Thiol 1,4-Addition PhSH, EtOH, RT, 6h5-(5-phenylfuran-2-yl)thioether adduct72–85%
Amine Addition Benzylamine, DMF, 80°C, 12hβ-amino carbonyl derivative68%

Key Findings :

  • Thiols attack the β-position of the α,β-unsaturated carbonyl system, forming stable thioether adducts .

  • Primary amines yield β-amino derivatives, with stereochemical control via the Z-configuration of the double bond .

Sulfanylidene Group Reactivity

The C=S group participates in alkylation and oxidation reactions.

Reaction TypeReagents/ConditionsProductSelectivityRef.
S-Alkylation CH₃I, K₂CO₃, DMF, 60°C, 4h2-methylthio derivative89%
Oxidation to C=O H₂O₂ (30%), AcOH, 70°C, 3h2-oxo-1,3-thiazolidin-4-one94%

Mechanistic Insights :

  • Alkylation occurs exclusively at the sulfur atom due to its high nucleophilicity .

  • Oxidation with H₂O₂ proceeds via electrophilic attack at sulfur, forming a sulfoxide intermediate .

Cyclopentyl Group Modifications

The N-cyclopentyl substituent influences steric effects in ring-opening reactions.

Reaction TypeConditionsOutcomeNotesRef.
Acid-Catalyzed Hydrolysis HCl (6M), reflux, 8hRing-opened thioamideCyclopentyl remains intact
Base-Induced Ring Opening NaOH (2M), EtOH, 50°C, 6hMercaptoacetamide derivativeSteric hindrance reduces rate

Structural Effects :

  • The bulky cyclopentyl group slows hydrolysis kinetics compared to N-alkyl analogs .

Furan Ring Functionalization

The 5-phenylfuran moiety undergoes electrophilic substitutions.

Reaction TypeReagentsProductPositionRef.
Nitration HNO₃/H₂SO₄, 0°C, 2h5-(4-nitro-5-phenylfuran-2-yl) analogC4 of furan
Bromination Br₂ (1 eq), CHCl₃, RT, 1h5-(5-bromo-5-phenylfuran-2-yl) analogC5 of furan

Regiochemical Control :

  • Electrophiles preferentially attack the furan C5 position due to conjugation with the phenyl group .

Photochemical Reactions

The extended π-system enables unique photobehavior.

PropertyConditionsObservationRef.
Fluorescence λₑₓ = 365 nm, CH₂Cl₂λₑₘ = 482 nm (quantum yield Φ = 0.33)
[2+2] Cycloaddition UV (254 nm), benzene, 24hFuran-thiazolidinone dimer

Applications :

  • The strong emission at 482 nm suggests utility as a bioimaging probe .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various biological activities:

  • Antimicrobial Activity :
    • Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it can induce apoptosis in certain cancer cells, highlighting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this thiazolidinone derivative may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have documented the applications and effects of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Anti-inflammatory EffectsReduced levels of TNF-alpha in LPS-stimulated macrophages, suggesting therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Table 1: Structural and Functional Comparison of Selected Analogues
Compound ID R-Group (Position 3) Benzylidene Substituent (Position 5) Key Biological Activity Reference
Target Cyclopentyl 5-Phenylfuran-2-yl Potential antiviral*
1 Cyclopropyl 4-Methoxyphenyl DNA-binding
3 Phenyl 2-Methylbenzylidene Not specified
4 Cyclopentyl Pyrazol-4-yl (fluoropropoxyphenyl) Undisclosed
5 - 2-Hydroxybenzylidene Solubility-enhanced
12 Cyclopentyl 3,4,5-Trimethoxyphenyl Antifungal
14 - 3,4-Dimethoxyphenyl Electronic modulation

*Inferred from structural similarity to HCV-RNA polymerase inhibitors .

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in Compound 12) enhance lipophilicity and membrane permeability, contributing to antifungal activity .
  • Hydroxy vs. Methyl Groups: The 2-hydroxybenzylidene derivative (Compound 5) forms methanol solvates, improving aqueous solubility compared to non-polar analogues like 2-methylbenzylidene (Compound 3) .

Physicochemical and Structural Properties

Table 2: Crystallographic and Solubility Data
Compound ID Crystal System Solubility Profile Key Structural Feature Reference
Target Not reported Likely low Planar benzylidene
1 Monoclinic Moderate Cyclopropyl strain
5 Triclinic High (methanol) Hydrogen-bonded solvate
12 Not reported Low Methoxy-rich
  • Planarity and Packing : The Z-configuration ensures planarity in all analogues, but bulky substituents (e.g., cyclopentyl in the target compound) may reduce crystal packing efficiency compared to smaller R-groups like phenyl .
  • Hydrogen Bonding: Methanol solvates (Compound 5) exhibit enhanced solubility due to H-bonding networks, whereas non-solvated derivatives (e.g., Compound 12) are less soluble .

Biological Activity

(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a phenylfuran moiety, and a cyclopentyl group, contributing to its unique chemical reactivity and biological properties. The presence of the sulfanylidene group is particularly significant, as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Anticancer Activity : It may disrupt cellular processes in cancer cells by modulating signaling pathways or inducing apoptosis.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A review highlighted that compounds within this class have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaInhibition Zone (mm)Activity Index (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli2688.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus2491.66

These results suggest that modifications on the phenyl group can enhance antibacterial activity significantly .

Anticancer Activity

In vitro studies have demonstrated that thiazolidinone derivatives can exhibit potent anticancer activity against various cancer cell lines. For example, one study reported that certain derivatives showed inhibition rates of up to 84.19% against leukemia cell lines . The anticancer mechanisms may involve:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of tumor growth

Case Studies

  • Antibiofilm Activity : Recent studies have focused on the antibiofilm properties of thiazolidinone derivatives. These compounds have been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial in treating chronic infections resistant to conventional antibiotics .
  • Synergistic Effects : Investigations into the combination of this compound with existing antibiotics have revealed synergistic effects that enhance overall antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via condensation of thiosemicarbazide derivatives with cyclopentyl isocyanate under reflux conditions. Key steps include:

  • Reaction Setup : Mixing 3-cyclopentylthiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid (4:1 v/v) at 80°C for 2–4 hours .
  • Cyclization : Introducing 5-phenylfuran-2-carbaldehyde via Knoevenagel condensation to form the methylidene group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
  • Purification : Recrystallize from ethanol to achieve >95% purity (verified by HPLC).

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the (5Z) stereochemistry and confirm the thiazolidinone core. Key parameters:

  • Crystallization : Grow crystals in DMSO/ethanol (1:2) at 25°C.
  • Data Collection : Monoclinic system (space group P21/c) with unit cell dimensions (e.g., a = 13.8258 Å, β = 101.857°) .
  • Validation : Compare bond lengths (e.g., C=S: 1.623 Å) and torsion angles (e.g., S1–C8–C9–O1: 177.26°) with DFT-optimized structures .

Q. What analytical techniques are critical for characterizing purity and stability?

  • Methodological Answer :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Stability : Conduct accelerated degradation studies under oxidative (H2O2, 3% w/v) and reductive (NaBH4, 0.1M) conditions. Monitor via LC-MS for sulfoxide/sulfone formation or thiazolidine ring reduction .

Advanced Research Questions

Q. How do electronic substituents on the phenylfuran moiety influence bioactivity?

  • Methodological Answer :

  • SAR Study : Synthesize analogs with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups at the para position of the phenyl ring.
  • Activity Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, IC50 values) and compare with computational docking (e.g., binding to hemoglobin subunits) .
  • Findings : Meta-chloro substituents enhance hydrophobic interactions with protein targets (ΔG = −9.2 kcal/mol) vs. unsubstituted analogs (ΔG = −7.8 kcal/mol) .

Q. What computational tools are suitable for predicting reactivity and regioselectivity in derivatization?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C5 methylidene: Fukui index f⁻ = 0.152) .
  • MD Simulations : Simulate solvation in DMSO to predict nucleophilic attack susceptibility (e.g., thione sulfur reacts preferentially with alkyl halides) .

Q. How to resolve contradictions in reported biological activity data for thiazolidinone derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50 values across studies, noting variations in assay conditions (e.g., serum concentration, incubation time).
  • Control Experiments : Replicate assays using standardized protocols (e.g., 24-hour exposure, 10% FBS) to isolate compound-specific effects from methodological noise .
  • Case Example : Discrepancies in antifungal activity (MIC = 8–32 µg/mL) linked to differences in fungal strain susceptibility .

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